5H-indene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

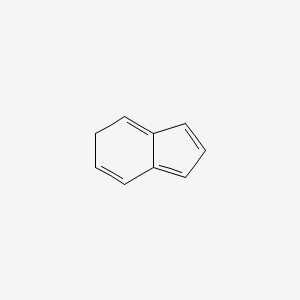

5H-indene is an indene.

Scientific Research Applications

Pharmaceutical Applications

5H-indene derivatives have shown promising potential in medicinal chemistry, particularly in the development of anti-cancer agents. Recent studies have highlighted their effectiveness in treating various cancers by targeting specific biological mechanisms.

- Anti-Cancer Properties : A study described the synthesis of indene derivatives that act as potent inhibitors against cancer cell lines. These compounds enhance the activity of standard cancer therapies, such as proteasome inhibitors and histone deacetylase inhibitors, thus overcoming resistance in multiple myeloma treatment . The compounds demonstrated significant anti-tumor efficacy as single agents and showed synergy with other cancer therapeutics .

- Retinoic Acid Receptor Agonists : Research has also focused on designing indene-derived retinoic acid receptor α agonists. These compounds have been synthesized and evaluated for their ability to induce differentiation in cancer cells, showcasing the versatility of this compound in drug development .

Material Science

This compound plays a crucial role in the synthesis of advanced materials, particularly in the field of organic electronics and nanotechnology.

- Building Blocks for Nanostructures : Indene is identified as a fundamental molecular building block for non-planar polycyclic aromatic hydrocarbons (PAHs), which are essential for constructing three-dimensional carbonaceous nanostructures like fullerenes. Research indicates that indene can be formed through low-temperature gas-phase reactions, providing insights into its formation in interstellar environments . This capability is significant for developing new materials with unique electronic properties.

- Polymeric Applications : The incorporation of indene into polymer matrices can enhance the thermal and mechanical properties of materials. Its unique structure allows for improved performance in applications such as coatings and adhesives.

Astrochemistry

The formation of this compound in astrophysical contexts has implications for understanding molecular processes in space.

- Interstellar Chemistry : Studies reveal that indene can form through barrierless reactions involving simple organic radicals under low-temperature conditions typical of molecular clouds. This discovery is vital for understanding the chemical pathways leading to complex organic molecules in space, which may contribute to the origins of life .

Data Table: Summary of Applications

Case Studies

-

Indene Derivatives in Cancer Treatment :

- A series of indene derivatives were tested against various cancer cell lines, demonstrating their ability to inhibit tumor growth effectively while enhancing the efficacy of existing treatments . The study emphasized the need for further exploration into these compounds as potential therapeutic agents.

-

Astrophysical Formation Mechanisms :

- Research utilizing crossed molecular beam experiments elucidated the low-temperature formation mechanisms of indene from simple precursors like methylidyne and styrene. This work not only advances our understanding of astrochemical processes but also highlights the significance of indene as a precursor to more complex molecules found in space .

Properties

Molecular Formula |

C9H8 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

5H-indene |

InChI |

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1,3-7H,2H2 |

InChI Key |

QPRAQLAXVQPPKA-UHFFFAOYSA-N |

SMILES |

C1C=CC2=CC=CC2=C1 |

Canonical SMILES |

C1C=CC2=CC=CC2=C1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.